molecular formula C13H23N3O6S B12318042 H-DL-gGlu-DL-Cys-Gly-OiPr

H-DL-gGlu-DL-Cys-Gly-OiPr

Cat. No.: B12318042
M. Wt: 349.41 g/mol
InChI Key: MVNCPACIPXNJIW-UHFFFAOYSA-N
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Description

H-DL-gGlu-DL-Cys-Gly-OiPr is a synthetic tripeptide derivative. This compound is structurally related to glutathione, a naturally occurring tripeptide composed of glutamic acid, cysteine, and glycine. The addition of the isopropyl ester (OiPr) group modifies its properties, potentially enhancing its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-gGlu-DL-Cys-Gly-OiPr typically involves the stepwise assembly of the tripeptide backbone followed by esterification. The process begins with the protection of functional groups to prevent unwanted side reactions. The glutamic acid, cysteine, and glycine are sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the formation of the tripeptide, the isopropyl ester group is introduced through esterification using isopropanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) can also streamline the process, allowing for efficient assembly and modification of the peptide chain .

Chemical Reactions Analysis

Types of Reactions

H-DL-gGlu-DL-Cys-Gly-OiPr can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-DL-gGlu-DL-Cys-Gly-OiPr has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of H-DL-gGlu-DL-Cys-Gly-OiPr is primarily related to its redox properties. The thiol group in cysteine can participate in redox reactions, protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). This compound can also modulate cellular signaling pathways by influencing the redox state of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-gGlu-DL-Cys-Gly-OiPr is unique due to the presence of the isopropyl ester group, which enhances its stability and bioavailability compared to its natural counterparts.

Properties

IUPAC Name

2-amino-5-oxo-5-[[1-oxo-1-[(2-oxo-2-propan-2-yloxyethyl)amino]-3-sulfanylpropan-2-yl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O6S/c1-7(2)22-11(18)5-15-12(19)9(6-23)16-10(17)4-3-8(14)13(20)21/h7-9,23H,3-6,14H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNCPACIPXNJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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